1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a benzenesulfonyl group and a 1H-1,2,3-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of a piperidine derivative with an azide group and a benzenesulfonyl alkyne. The reaction is carried out in the presence of a copper catalyst, such as copper iodide, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or triazole groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-4-(1H-1,2,4-triazol-1-yl)piperidine: Similar structure but with a different triazole isomer.
1-(Benzenesulfonyl)-4-(1H-imidazol-1-yl)piperidine: Contains an imidazole ring instead of a triazole ring.
1-(Benzenesulfonyl)-4-(1H-pyrazol-1-yl)piperidine: Features a pyrazole ring in place of the triazole ring.
Uniqueness
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the 1H-1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various interactions, making this compound a versatile building block in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,13-4-2-1-3-5-13)16-9-6-12(7-10-16)17-11-8-14-15-17/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATPKRUUCRIOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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